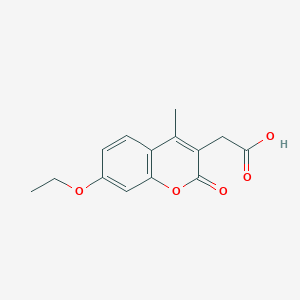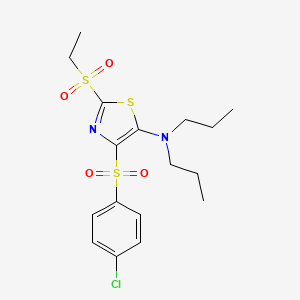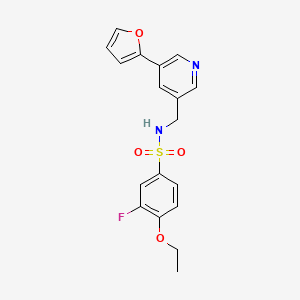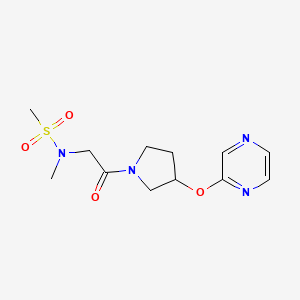![molecular formula C11H10ClN3OS B2567058 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one CAS No. 103726-44-9](/img/structure/B2567058.png)
2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is a heterocyclic compound known for its diverse biological activities It features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one typically involves the condensation of 4-chloro-benzaldehyde with thiosemicarbazide to form the intermediate 4-chloro-benzylidene-thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.
Substitution: The 4-chloro-benzylidene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Potential use in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
The compound exerts its effects primarily through interaction with biological macromolecules. The hydrazono group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiazolidinone ring can interact with cellular proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparaison Avec Des Composés Similaires
- 2-[(4-Methyl-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
- 2-[(4-Bromo-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
- 2-[(4-Fluoro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
Comparison: Compared to its analogs, 2-[(4-Chloro-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is unique due to the presence of the chlorine atom, which enhances its electron-withdrawing properties. This modification can increase the compound’s reactivity and potentially its biological activity. The chlorine atom also influences the compound’s solubility and stability, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
(2E)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,15,16)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZVMNYOTPGVLK-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)Cl)/S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B2566975.png)
![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2566978.png)



![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)

![3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2566986.png)

![(6S)-2lambda6-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2566989.png)
![4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2566991.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2566993.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2566996.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2566997.png)
